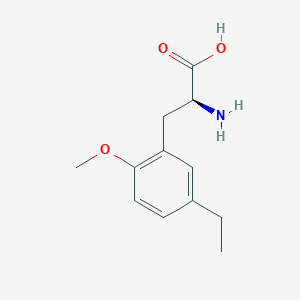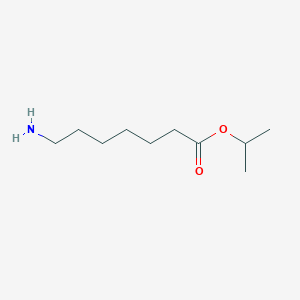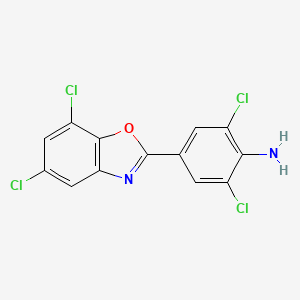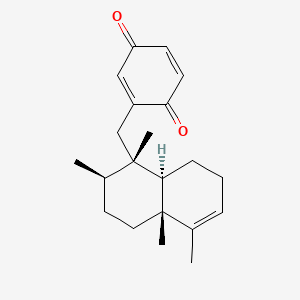
(-)-Avarone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Avarone: is a naturally occurring quinone compound isolated from marine sponges. It is known for its unique chemical structure and biological activities, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Avarone typically involves the oxidation of its precursor, avarol. The process includes the use of oxidizing agents such as manganese dioxide or silver oxide under controlled conditions to achieve the desired quinone structure.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in marine sponges. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Avarone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion back to avarol.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, silver oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: (-)-Avarone is used as a model compound in studying redox reactions and electron transfer processes due to its stable quinone structure.
Biology: In biological research, this compound is studied for its cytotoxic and antimicrobial properties. It has shown potential in inhibiting the growth of cancer cells and various pathogens.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Wirkmechanismus
Mechanism: (-)-Avarone exerts its effects primarily through redox cycling, where it undergoes continuous oxidation and reduction. This process generates reactive oxygen species, which can induce oxidative stress in cells.
Molecular Targets and Pathways: The compound targets cellular components such as DNA, proteins, and lipids, leading to cellular damage and apoptosis. It also interacts with various signaling pathways involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Avarol: The reduced form of (-)-Avarone, sharing similar biological activities.
Plumbagin: Another quinone compound with comparable redox properties.
Menadione: A synthetic quinone with similar chemical behavior.
Uniqueness: this compound stands out due to its natural origin and specific biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Eigenschaften
CAS-Nummer |
186416-52-4 |
|---|---|
Molekularformel |
C21H28O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
VPRHEJGLNUDEEH-DVMWJLJYSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C |
Kanonische SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
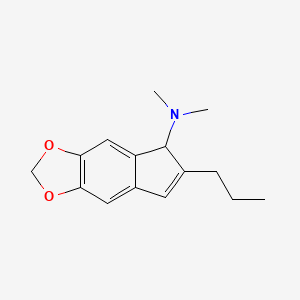
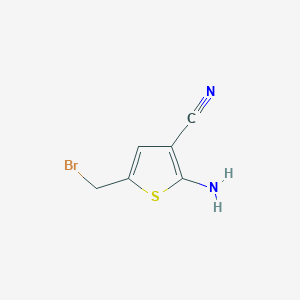

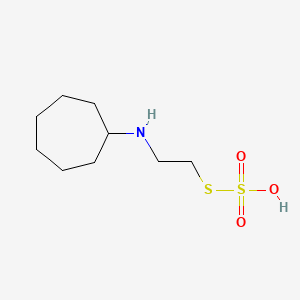

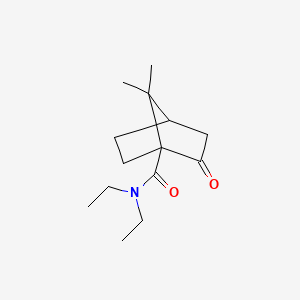
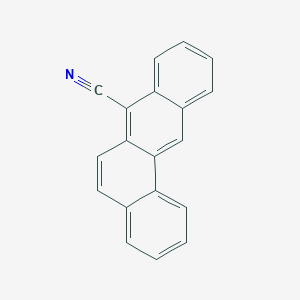
![(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B13796129.png)
